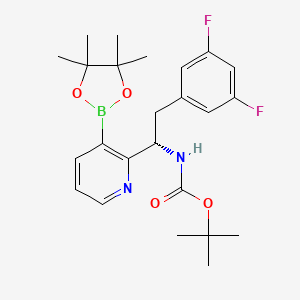
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, difluorophenyl group, and a dioxaborolane moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of the Dioxaborolane Moiety: The dioxaborolane group is formed through a boronation reaction, typically using a boronic acid or boronate ester.
Coupling Reactions: The various fragments are coupled together using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Final Protection and Deprotection Steps: The tert-butyl carbamate group is introduced as a protecting group for the amine functionality, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium catalysts (Pd/C, Pd(OAc)2) for cross-coupling reactions
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol
Major Products
Boronic Acids: Formed through oxidation of the dioxaborolane moiety
Reduced Phenyl Derivatives: Resulting from reduction of the difluorophenyl group
Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions
Applications De Recherche Scientifique
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The boron center in the dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology for probing enzyme activity and protein interactions. Additionally, the difluorophenyl group can engage in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-pyridin-2-yl)ethyl)carbamate: Lacks the dioxaborolane moiety, resulting in different reactivity and applications.
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate: Contains a phenyl ring instead of a pyridine ring, altering its chemical properties and biological activity.
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethyl)carbamate: The position of the dioxaborolane moiety on the pyridine ring is different, leading to variations in reactivity and applications.
Uniqueness
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of the dioxaborolane moiety allows for reversible covalent interactions, while the difluorophenyl group enhances its stability and biological activity. This combination makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
2304631-45-4 |
|---|---|
Formule moléculaire |
C24H31BF2N2O4 |
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C24H31BF2N2O4/c1-22(2,3)31-21(30)29-19(13-15-11-16(26)14-17(27)12-15)20-18(9-8-10-28-20)25-32-23(4,5)24(6,7)33-25/h8-12,14,19H,13H2,1-7H3,(H,29,30)/t19-/m0/s1 |
Clé InChI |
BVBFJSBUNMGLLZ-IBGZPJMESA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)OC(C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(CC3=CC(=CC(=C3)F)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


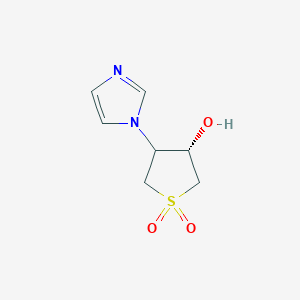
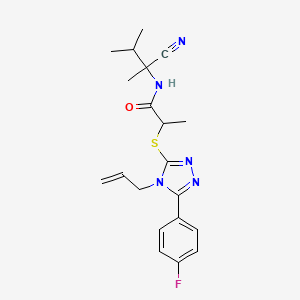
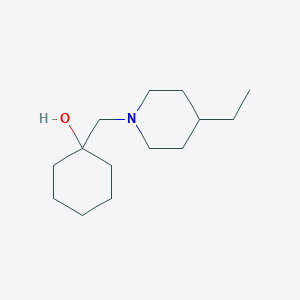
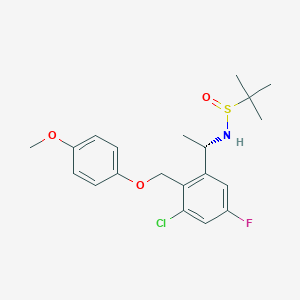

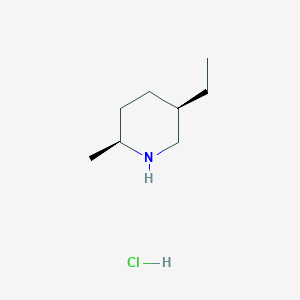
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)

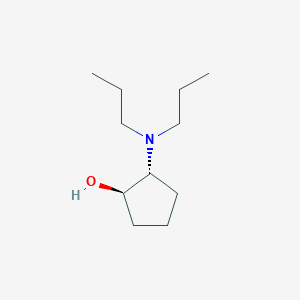
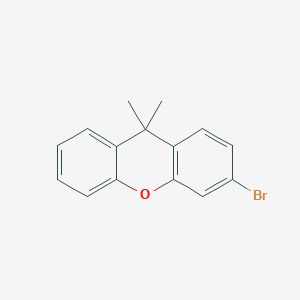
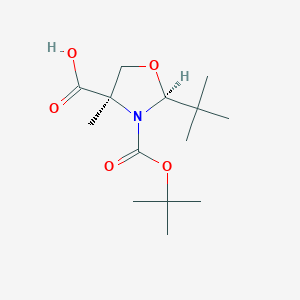
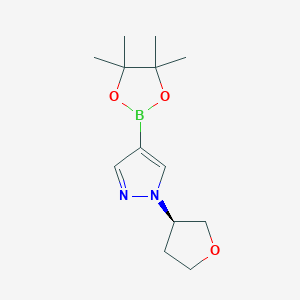
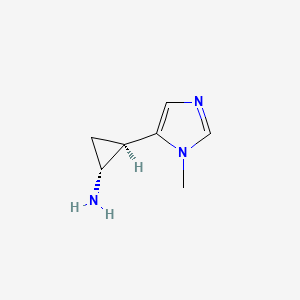
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
